

Application Note: Analysis of Strictosidinic Acid using Liquid Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: *Strictosidinic Acid*

Cat. No.: B127223

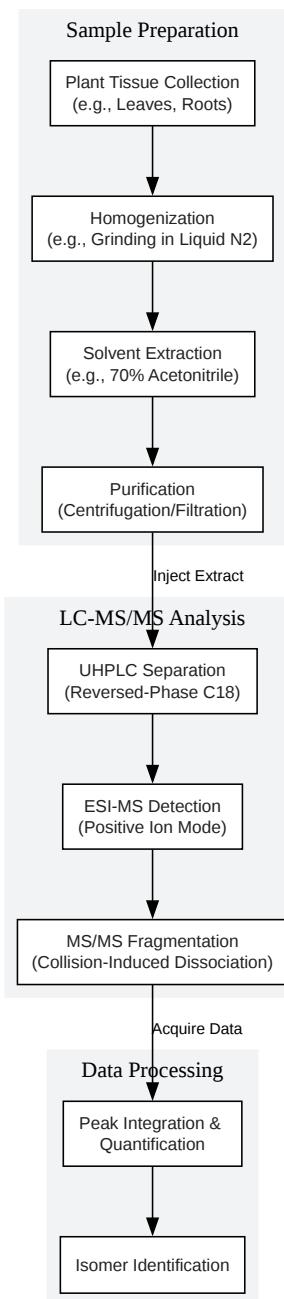
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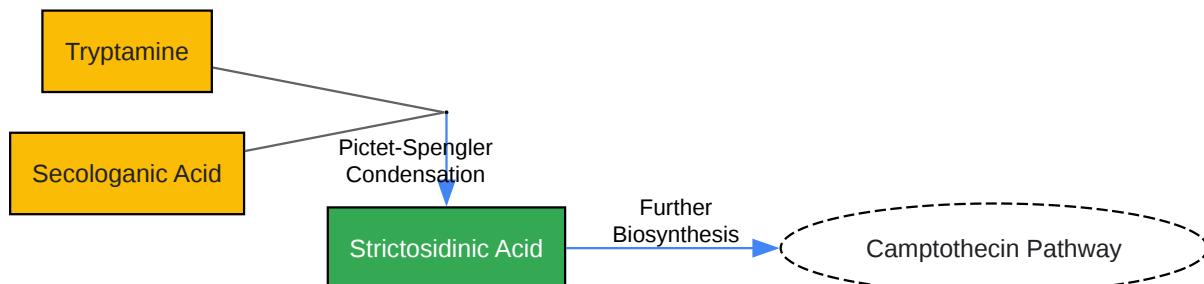
Audience: Researchers, scientists, and drug development professionals.

Introduction **Strictosidinic acid** is a key monoterpenoid indole alkaloid (MIA) intermediate in the biosynthesis of numerous pharmacologically significant compounds, most notably the anti-cancer drug camptothecin.^{[1][2]} As a central precursor, its accurate detection and quantification in biological matrices are crucial for metabolic engineering, drug discovery, and understanding plant biochemistry.^{[1][2]} Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and ability to resolve complex isomeric forms.^[1] This document provides detailed protocols for the extraction and analysis of **strictosidinic acid** from plant tissues using LC-MS/MS.

Experimental and Analytical Workflow

The overall workflow for the analysis of **strictosidinic acid** involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. The process is designed to ensure efficient extraction from complex plant matrices and sensitive, specific quantification.





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References

- 1. researchgate.net [researchgate.net]
- 2. Single mutations toggle the substrate selectivity of multifunctional Camptotheca secologanic acid synthases - PMC [pmc.ncbi.nlm.nih.gov]
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